molecular formula C20H16ClF3N6O2 B12386121 2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-

2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-

Cat. No.: B12386121
M. Wt: 464.8 g/mol
InChI Key: XYKDTMNNPVVZPL-UHFFFAOYSA-N
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Description

2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a carboxamide group and a complex side chain containing a trifluoromethylphenyl group.

Preparation Methods

The synthesis of 2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl- involves multiple steps. One documented method includes the reaction of a compound with the formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C. The resulting intermediate compound is then reacted with p-toluenesulfonic acid in a polar solvent at temperatures from 40°C up to the reflux temperature of the solvent used .

Chemical Reactions Analysis

2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and the trifluoromethylphenyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl- can be compared with other similar compounds, such as:

These compounds share a pyridine ring structure but differ in their functional groups and specific applications, highlighting the uniqueness of 2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-.

Properties

Molecular Formula

C20H16ClF3N6O2

Molecular Weight

464.8 g/mol

IUPAC Name

4-[6-[[amino-[4-chloro-3-(trifluoromethyl)anilino]methylidene]amino]pyridin-3-yl]oxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C20H16ClF3N6O2/c1-26-18(31)16-9-12(6-7-27-16)32-13-3-5-17(28-10-13)30-19(25)29-11-2-4-15(21)14(8-11)20(22,23)24/h2-10H,1H3,(H,26,31)(H3,25,28,29,30)

InChI Key

XYKDTMNNPVVZPL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CN=C(C=C2)N=C(N)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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